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Compound of Interest

Compound Name: Cecropin B

Cat. No.: B550046

Introduction

Cecropin B is a 35-amino acid, C-terminally amidated antimicrobial peptide (AMP) originally
isolated from the giant silk moth, Hyalophora cecropia.[1] It is a member of the cecropin family,
which exhibits potent bactericidal activity, particularly against Gram-negative bacteria, by
disrupting their cell membranes.[2][3] This property makes Cecropin B and its analogues
promising candidates for the development of new therapeutic agents.

This document provides a detailed protocol for the chemical synthesis of Cecropin B using
Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This
method allows for the stepwise assembly of the peptide chain on an insoluble resin support,
facilitating the removal of excess reagents and byproducts through simple filtration and

washing steps.

Quantitative Data Summary

The following table summarizes typical specifications and expected results for the solid-phase
synthesis of Cecropin B.
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Specification | Typical

Parameter Source
Value

Peptide Target Cecropin B [4]
H2N-Lys-Trp-Lys-Val-Phe-Lys-
Lys-lle-Glu-Lys-Met-Gly-Arg-

) ) Asn-lle-Arg-Asn-Gly-lle-Val-

Amino Acid Sequence N/A
Lys-Ala-Gly-Pro-Ala-lle-Ala-
Val-Leu-Gly-Glu-Ala-Lys-Ala-
Leu-CONH:

) Fmoc/tBu Solid-Phase Peptide

Synthesis Strategy ) [4115]
Synthesis (SPPS)

Resin Rink Amide MBHA Resin [4]

Coupling Reagents HBTU/DIPEA [4]
95% TFA, 2.5% TIS, 2.5%

Cleavage Reagent [4]
Water
Reversed-Phase High-

Purification Method Performance Liquid [51[6]
Chromatography (RP-HPLC)

Final Purity >95% [6]

Expected Mass [M+H]* ~3834.5 Da (Calculated) [4]

Observed Mass [M+H]* ~3836.0 Da (Found) [4]
Variable (Typically 15-40%

Yield (Typically N/A

after purification)

Experimental Workflow
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Caption: Workflow for Cecropin B Solid-Phase Peptide Synthesis.

Experimental Protocols

This section details the step-by-step methodology for the synthesis, purification, and

characterization of Cecropin B.

Materials and Reagents

Resin: Rink Amide MBHA resin (0.3-0.8 mmol/g loading).

Fmoc-Protected Amino Acids: Standard side-chain protected Fmoc amino acids (Fmoc-Ala-
OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH, etc.).

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM),
Acetonitrile (ACN, HPLC grade), Diethyl ether (anhydrous, cold).

Deprotection Reagent: 20% (v/v) Piperidine in DMF.
Coupling Reagents:
o O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

o N,N-Diisopropylethylamine (DIPEA).

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b550046?utm_src=pdf-body-img
https://www.benchchem.com/product/b550046?utm_src=pdf-body
https://www.benchchem.com/product/b550046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b550046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
deionized water.

¢ Purification Solvents:
o Buffer A: 0.1% TFA in deionized water.

o Buffer B: 0.1% TFA in Acetonitrile.

Resin Preparation

e Place the Rink Amide resin (e.g., at a 0.1 mmol scale) into a reaction vessel.
o Add DMF to the resin until it is fully submerged.
» Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.

o After swelling, drain the DMF.

Iterative Peptide Synthesis Cycle

The following two steps (3.1 and 3.2) are repeated for each of the 35 amino acids in the
Cecropin B sequence, starting from the C-terminal Leucine.

3.1 Fmoc Deprotection

o Add the 20% piperidine/DMF solution to the resin.

e Agitate for 5-10 minutes at room temperature.

» Drain the deprotection solution.

¢ Repeat the piperidine treatment for another 5-10 minutes.

 Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of
piperidine.

3.2 Amino Acid Coupling
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In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin
loading) and HBTU (3-5 equivalents) in DMF.

Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2
minutes.

Add the activated amino acid solution to the deprotected peptide-resin.

Allow the coupling reaction to proceed for 1-2 hours with agitation. A ninhydrin test can be
performed to confirm reaction completion (a negative result indicates a complete reaction).

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Cleavage and Side-Chain Deprotection

» After the final amino acid has been coupled and the N-terminal Fmoc group has been
removed, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.

Prepare the cleavage cocktail (TFA/TIS/Water; 95:2.5:2.5). Add approximately 10 mL of the
cocktail per 100 mg of resin.

Add the cleavage cocktail to the dried peptide-resin.
Stir the mixture at room temperature for 2-3 hours.
Filter the resin to collect the TFA solution containing the cleaved peptide.

Wash the resin once more with a small volume of fresh TFA to recover any remaining
peptide.

Crude Peptide Precipitation and Purification

» Concentrate the TFA filtrate to a small volume (approx. 1-2 mL) using a rotary evaporator or
a stream of nitrogen.

o Add the concentrated peptide solution dropwise into a centrifuge tube containing cold diethyl
ether (approx. 40-50 mL).
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» A white precipitate (the crude peptide) should form immediately.
e Centrifuge the mixture at 3000-4000 x g for 10 minutes.

o Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat
this wash step 2-3 times.

o Dry the final peptide pellet under vacuum to remove residual ether.

» Dissolve the crude peptide in a minimal amount of Buffer A/Buffer B mixture and purify using
preparative RP-HPLC with a suitable gradient (e.g., 5-65% Buffer B over 60 minutes).

o Collect fractions and analyze them for purity. Pool the fractions containing the pure peptide
and lyophilize to obtain a white, fluffy powder.

Characterization

o Purity Analysis: Dissolve a small amount of the lyophilized peptide and analyze it on an
analytical RP-HPLC system to confirm purity is >95%.[6]

« |dentity Confirmation: Determine the molecular weight of the purified peptide using mass
spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm it matches the calculated mass of
Cecropin B.[4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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